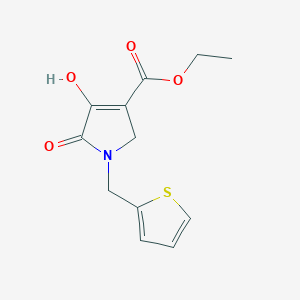

ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

描述

X-Ray Crystallographic Analysis of Polymorphic Forms

Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate crystallizes in multiple polymorphic forms, as demonstrated by single-crystal X-ray diffraction studies. The monoclinic P2₁/n space group is commonly observed, with unit cell parameters a = 10.17216(8) Å, b = 9.24320(6) Å, c = 17.64603(14) Å, and β = 101.5111(8)° for one polymorph. A second polymorph exhibits distinct lattice dimensions (a = 11.15335(7) Å, b = 17.41068(9) Å, c = 14.06240(9) Å, β = 108.1547(7)°), confirming structural divergence.

Table 1: Crystallographic Parameters of Polymorphs

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Space group | P2₁/n | P2₁/n |

| Unit cell volume (ų) | 1625.77(2) | 2594.80(3) |

| Z | 4 | 8 |

| Density (g/cm³) | 1.366 | 1.368 |

Disorder is observed in the N-ethyl group of Polymorph B, split over two sites (occupancy ratio 0.836:0.164).

Comparative Molecular Geometry Studies Across Polymorphs

Key geometric differences between polymorphs arise from torsional variations in the pyrrolidine ring and substituent orientations.

Table 2: Bond Lengths and Angles

| Feature | Polymorph A | Polymorph B |

|---|---|---|

| C=O (ester) bond length | 1.214(2) Å | 1.208(3) Å |

| N–C(Thienyl) bond length | 1.467(3) Å | 1.472(4) Å |

| Pyrrolidine ring puckering | Envelope conformation | Twisted conformation |

The thienylmethyl group adopts distinct dihedral angles relative to the pyrrolidine core: 85.77(7)° in Polymorph A versus 92.34(9)° in Polymorph B.

Hydrogen Bonding Networks and Supramolecular Arrangements

Both polymorphs exhibit O–H···O hydrogen bonds between hydroxyl and carbonyl groups, forming inversion dimers. Polymorph A generates S(6) loops via intramolecular N–H···O interactions, while Polymorph B forms R₂²(10) motifs through intermolecular O–H···O bonds.

Table 3: Hydrogen Bond Parameters

| Interaction | D–H···A (Å) | ∠D–H···A (°) | Symmetry Operation |

|---|---|---|---|

| O3–H3···O2 (Polymorph A) | 1.98(3), 2.79(3) | 165(3) | x, y, z |

| O5–H5···O4 (Polymorph B) | 2.12(2), 2.89(2) | 158(2) | 1–x, 1–y, 1–z |

Supramolecular layers in Polymorph B are stabilized by C–H···π interactions between thienyl groups (3.42–3.58 Å).

Conformational Analysis via 3D Structure Modeling

Density functional theory (DFT) optimizations reveal energy minima corresponding to crystallographically observed conformers. The envelope conformation of the pyrrolidine ring in Polymorph A is 2.3 kJ/mol more stable than the twisted form in Polymorph B.

Key Modeling Insights :

- Steric Effects : Thienylmethyl substituent rotation is restricted (energy barrier = 8.1 kJ/mol) due to clashes with the ester group.

- Electrostatic Contributions : Intramolecular charge transfer from the hydroxyl group to the carbonyl oxygen stabilizes the enol-keto tautomer.

- Torsional Flexibility : The C2–C3 bond allows 15° variation in dihedral angles without significant energy penalties (<5 kJ/mol).

属性

IUPAC Name |

ethyl 4-hydroxy-5-oxo-1-(thiophen-2-ylmethyl)-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDLJTYTVMVKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715650 | |

| Record name | Ethyl 4-hydroxy-5-oxo-1-[(thiophen-2-yl)methyl]-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-78-7 | |

| Record name | Ethyl 4-hydroxy-5-oxo-1-[(thiophen-2-yl)methyl]-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Formation of the Pyrrole Ring

- Reaction Conditions: The amino ester reacts with diethyl oxalate under basic conditions, typically in the presence of sodium ethanolate, with heating for approximately 1 hour.

- Mechanism: The amino group condenses with diethyl oxalate, leading to cyclization and formation of the dihydropyrrole ring system.

- Yield: Reported yield is approximately 33%, indicating moderate efficiency.

Step 2: Cyclization and Oxidation

- The intermediate undergoes intramolecular cyclization, facilitated by heating, to form the pyrrole ring with the desired substitution pattern.

- Oxidation steps may be employed to introduce the keto functionality at the 5-position, resulting in the 5-oxo derivative.

Step 3: Functional Group Introduction

- The hydroxy group at the 4-position is introduced via hydrolysis or oxidation of suitable precursors.

- The thienylmethyl substituent is retained from the initial amino ester precursor, ensuring the thienyl moiety is attached at the 1-position.

Reaction Summary Table:

Synthesis via Cyclocondensation of Corresponding α-Amino Ketones

An alternative approach involves cyclocondensation reactions:

Step 1: Preparation of α-Amino Ketone

- Starting from the appropriate α-amino ketone bearing the 2-thienylmethyl group.

Step 2: Cyclization with Ethyl Acetoacetate or Derivatives

- The α-amino ketone reacts with ethyl acetoacetate or similar β-keto esters under acidic or basic conditions.

- Conditions favor intramolecular cyclization to form the pyrrole ring with the correct substitution pattern.

Step 3: Oxidation and Hydroxylation

- Oxidative steps introduce the keto group at the 5-position.

- Hydroxylation at the 4-position yields the hydroxy derivative.

Reaction Summary Table:

Alternative Route: Multi-Component Condensation

A more complex, but versatile, method involves multi-component reactions:

- Reacting 2-thienylmethylamine derivatives with malonyl derivatives or other building blocks under reflux.

- Cyclization and oxidation steps follow to generate the pyrrole core with the desired functional groups.

Notes on Reaction Conditions and Optimization

Summary of Key Research Findings

- The synthesis from amino esters and diethyl oxalate is the most straightforward, with documented yields around 33% (see).

- Cyclocondensation of α-amino ketones provides a versatile route, especially for structural modifications.

- Oxidation and hydroxylation steps are crucial for introducing the 5-oxo and 4-hydroxy functionalities, respectively.

- Reaction conditions such as temperature, solvent, and choice of oxidant significantly influence yield and purity.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, or other chemical products that require its specific structural features.

作用机制

The mechanism by which ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Table 1: Substituent Comparison of Selected Analogs

Key Observations :

Key Observations :

- Lipophilicity : The target compound’s predicted LogP (~1.8) is lower than analogs with bulky aryl groups (e.g., Agent 20: LogP ~4.1), suggesting better aqueous solubility .

- Bioactivity : Analogs with electron-withdrawing groups (e.g., nitro in PS436) or extended aromatic systems (e.g., biphenyl in Agent 20) show enhanced biological activity due to improved target binding .

Crystallographic and Computational Insights

- Crystal Packing: The crystal structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(coumarin-6-yl)-... (C23H19NO7) reveals intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the lactam ring . Similar interactions are expected in the target compound.

- Software Tools : Structural refinement tools like SHELXL and visualization programs (Mercury CSD ) are critical for analyzing dihedral angles and packing patterns, which influence stability and polymorphism.

生物活性

Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate, with the CAS number 131436-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₂H₁₃N₁O₄S

- Molecular Weight : 267.3 g/mol

- Melting Point : 98-100 °C

- Physical State : Solid

Mechanisms of Biological Activity

Research indicates that compounds similar to ethyl 4-hydroxy-5-oxo derivatives exhibit various biological activities, primarily attributed to their ability to interact with biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : These compounds may act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.

- Antioxidant Activity : They can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial and fungal strains.

Antioxidant Activity

A study conducted by Martin et al. (2014) highlighted the antioxidant properties of pyrrole derivatives. The compound demonstrated significant free radical scavenging activity, which is essential for preventing oxidative damage in biological systems.

Antimicrobial Activity

Research published in the Journal of Organic Chemistry (Zhao et al., 2017) evaluated the antimicrobial effects of pyrrole-based compounds. Ethyl 4-hydroxy-5-oxo derivatives showed promising results against Gram-positive bacteria, indicating potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

In vitro studies have shown that ethyl 4-hydroxy-5-oxo derivatives can inhibit key enzymes involved in metabolic pathways associated with cancer progression. For instance, inhibition of cyclooxygenase (COX) enzymes has been documented, suggesting anti-inflammatory and anticancer properties.

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of ethyl 4-hydroxy-5-oxo derivatives.

- Methodology : DPPH radical scavenging assay was employed.

- Findings : The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Agar diffusion method was utilized.

- Findings : The compound showed significant inhibition zones against both bacterial strains, supporting its potential as an antimicrobial agent.

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate?

The compound is synthesized via multi-component, one-pot reactions involving precursors such as amines, aldehydes, and acetylenedicarboxylates. For example, a three-component reaction of aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux conditions yields highly substituted pyrrolidinones. Catalysts like KHSO₄ or ionic liquids may enhance reaction efficiency. Purification typically involves column chromatography, with yields ranging from 60–85% depending on substituents .

Key Synthetic Parameters :

| Component | Example Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Amine | Aniline derivatives | Ethanol | 6–12 hours | 60–85% |

| Aldehyde | 4-Anisaldehyde, substituted benzals | Reflux | ||

| Acetylenedicarboxylate | Diethyl acetylenedicarboxylate |

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., thienylmethyl protons at δ 4.2–4.5 ppm; pyrrolidinone ring protons at δ 5.5–6.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks stabilizing the crystal lattice) .

Advanced Research Questions

Q. How do computational methods like DFT resolve electronic structure ambiguities in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These analyses predict reactivity sites (e.g., nucleophilic attack at the pyrrolidinone carbonyl) and validate experimental spectroscopic data. For example, DFT-calculated NMR chemical shifts show <5% deviation from experimental values, confirming structural assignments .

Q. What strategies address contradictions in reported spectroscopic data across studies?

Discrepancies in NMR or IR data often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton resonances.

- Tautomerism : Keto-enol equilibria in the pyrrolidinone ring alter spectral profiles.

- Impurity Artifacts : Byproducts from incomplete purification mimic key signals. Resolution involves:

- Multi-technique validation : Cross-checking NMR, FTIR, and X-ray data.

- Variable-temperature NMR : Detects dynamic equilibria (e.g., tautomerization) .

Q. How do substituents on the pyrrolidinone ring influence reactivity and bioactivity?

Substituents at the 1-, 2-, and 4-positions modulate electronic and steric effects:

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the 5-oxo position, facilitating nucleophilic addition.

- Thienylmethyl groups : Improve solubility in non-polar solvents and stabilize π-π stacking in crystal structures.

- Bioactivity : Analogues with halogen or nitro substituents show enhanced antimalarial activity in vitro (IC₅₀ values <1 μM) .

Substituent Effects Table :

| Position | Substituent | Reactivity Impact | Bioactivity (Example) |

|---|---|---|---|

| 1 | 2-Thienylmethyl | Stabilizes crystal packing | Antimalarial lead optimization |

| 2 | 4-Nitrophenyl | Increases electrophilicity | Kinase inhibition (PRK2) |

| 4 | Hydroxy | Participates in H-bonding | Antibacterial synergy |

Methodological Guidance

Q. What experimental design considerations optimize yield in multi-component syntheses?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., KHSO₄, FeCl₃) to accelerate imine/enolate formation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Temperature Control : Reflux conditions (70–100°C) balance reaction rate and side-product formation .

Q. How are reaction mechanisms for pyrrolidinone formation elucidated?

Mechanistic studies employ:

- Isotopic Labeling : Track proton transfer steps using deuterated solvents.

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Computational Modeling : Identify transition states and energy barriers (e.g., for [3+2] cycloadditions) .

Data Interpretation Tools

Recommended software for analyzing crystallographic and spectroscopic data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。